molecular formula C6H3Br3O B1634092 Phenol, tribromo- CAS No. 25376-38-9

Phenol, tribromo-

Cat. No. B1634092
CAS RN: 25376-38-9
M. Wt: 330.8 g/mol
InChI Key: OUCSIUCEQVCDEL-UHFFFAOYSA-N
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Patent
US05498714

Procedure details

In the production process of this invention, a highly concentrated aqueous tribromophenolate solution of not less than 50% concentration is first prepared with the aid of a non-hydrophilic solvent and this solution is added dropwise to a solution (or suspension) of cyanuric chloride containing a phase transfer catalyst in a non-hydrophilic solvent or, alternatively, the phase transfer catalyst and powdery cyanuric chloride are added to the highly concentrated aqueous tribromophenolate solution. The preferred molar ratio of cyanuric chloride to tribromophenol is 1:2.94-3.60. After the above dripping or addition, the reaction system is aged where necessary and the non-hydrophilic solvent is removed from the reaction system at atmospheric or subatmospheric pressure. In this manner, tris(tribromophenoxy)-s-triazine of high purity can be obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tribromophenolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:8](Cl)=[N:7][C:5](Cl)=[N:4][C:2]=1Cl.[Br:10][C:11]1[CH:16]=[CH:15][C:14]([O-:17])=[C:13]([Br:18])[C:12]=1[Br:19].[Br:20][C:21]1[CH:26]=[CH:25][C:24]([OH:27])=[C:23]([Br:28])[C:22]=1[Br:29]>>[Br:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][C:2]2[N:4]=[C:5]([O:27][C:24]3[CH:25]=[CH:26][C:21]([Br:20])=[C:22]([Br:29])[C:23]=3[Br:28])[N:7]=[C:8]([O:17][C:14]3[CH:15]=[CH:16][C:11]([Br:10])=[C:12]([Br:19])[C:13]=3[Br:18])[N:1]=2)=[C:13]([Br:18])[C:12]=1[Br:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
tribromophenolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=C(C=C1)[O-])Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=C(C=C1)O)Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
In the production process of this invention, a highly concentrated aqueous tribromophenolate solution of not less than 50% concentration
CUSTOM
Type
CUSTOM
Details
is first prepared with the aid of a non-hydrophilic solvent
ADDITION
Type
ADDITION
Details
addition
CUSTOM
Type
CUSTOM
Details
the non-hydrophilic solvent is removed from the reaction system at atmospheric or subatmospheric pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=C(OC2=NC(=NC(=N2)OC2=C(C(=C(C=C2)Br)Br)Br)OC2=C(C(=C(C=C2)Br)Br)Br)C=C1)Br)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.